Introduction: The Significance of the Piperazine-2-Carboxylate Scaffold
Introduction: The Significance of the Piperazine-2-Carboxylate Scaffold
An In-depth Technical Guide to Benzyl Piperazine-2-carboxylate: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of benzyl piperazine-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, stereoisomerism, synthetic pathways, physicochemical properties, and pharmacological potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its two nitrogen atoms provide handles for chemical modification and can act as hydrogen bond acceptors or protonatable centers under physiological conditions, influencing solubility and receptor interactions. The introduction of a carboxylate group at the 2-position, particularly as a benzyl ester, creates a chiral center and provides a versatile intermediate for further elaboration. Benzyl piperazine-2-carboxylate serves as a crucial building block for creating complex molecules with potential therapeutic applications, especially in the realm of central nervous system (CNS) disorders.[1]
Chemical Structure and Stereochemistry
Benzyl piperazine-2-carboxylate is characterized by a central piperazine ring with a benzyl group attached to one of the nitrogen atoms and a benzyl carboxylate group at the adjacent carbon (C2). The presence of the substituent at the C2 position renders this carbon a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-benzyl piperazine-2-carboxylate and (S)-benzyl piperazine-2-carboxylate. The specific stereochemistry is critical as it often dictates the molecule's biological activity and interaction with chiral targets like enzymes and receptors.[2]
The structure allows for modification at three key points: the benzyl group, the second nitrogen of the piperazine ring (N4), and the carboxylate group. This versatility makes it a valuable starting point for creating libraries of compounds for structure-activity relationship (SAR) studies.[3]
Chemical and Physical Data
| Property | Value | Source |
| IUPAC Name | benzyl piperazine-2-carboxylate | PubChem |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [4] |
| Molecular Weight | 220.27 g/mol | [4] |
| Appearance | White to off-white solid or gel | [1][5] |
| Chirality | Exists as (R) and (S) enantiomers | [2] |
| Common Synonyms | Piperazine-2-carboxylic acid benzyl ester | - |
Synthesis and Methodologies
The synthesis of benzyl piperazine-2-carboxylate and its derivatives typically involves the protection of one piperazine nitrogen, followed by esterification of the carboxylic acid, and subsequent benzylation of the other nitrogen. The choice of protecting groups and the order of synthetic steps are critical for achieving high yields and preventing side reactions.
General Synthetic Pathway: N-Boc Protected Intermediate
A common and reliable method involves using a tert-butyloxycarbonyl (Boc) protecting group. This strategy provides excellent control over the regioselectivity of the reactions.
Caption: General synthetic workflow for N-protected benzyl piperazine-2-carboxylate.
Experimental Protocol: Synthesis of (S)-tert-butyl 4-benzyl-2-(benzyloxycarbonyl)piperazine-1-carboxylate
This protocol outlines a self-validating system for synthesizing a doubly protected version of the target scaffold, a common intermediate for further diversification.
Step 1: Esterification of Piperazine-2-carboxylic Acid
-
Suspend (S)-piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a suitable solvent such as methanol.
-
Add a base, like triethylamine (2.2 eq), to neutralize the hydrochloride salt.
-
Introduce a benzylating agent, such as benzyl bromide (1.1 eq), and stir the reaction at room temperature overnight.
-
Causality: The base deprotonates the carboxylic acid and the secondary amine, but the carboxylate is a better nucleophile for the initial reaction under these conditions.
-
Validation: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the benzyl ester product.
-
Step 2: N-Boc Protection
-
To the crude reaction mixture from Step 1, add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Add a base, such as sodium bicarbonate or triethylamine, to facilitate the reaction.
-
Stir at room temperature for 4-6 hours.
-
Causality: The Boc anhydride reacts with the secondary amines of the piperazine ring, providing a stable carbamate protecting group that prevents further alkylation at these positions.
-
Validation: The appearance of a new spot on TLC with a different retention factor (Rf) and a corresponding mass increase in LC-MS analysis confirms the successful protection.
-
Step 3: N-Benzylation
-
Isolate and purify the product from Step 2.
-
Dissolve the N-Boc protected benzyl ester in a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add benzyl bromide (1.1 eq) and a non-nucleophilic base like potassium carbonate (1.5 eq).
-
Optionally, add a catalytic amount of potassium iodide (KI) to accelerate the reaction.[6]
-
Heat the reaction mixture under reflux until the starting material is consumed (monitor by TLC).
-
Causality: The remaining unprotected secondary amine acts as a nucleophile, displacing the bromide from benzyl bromide to form the N-benzyl bond. The Boc group at the other nitrogen prevents di-benzylation.
-
Validation: The final product can be purified by column chromatography and its structure confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the correct regio- and stereochemistry.
-
Physicochemical Properties
The physicochemical properties of benzyl piperazine-2-carboxylate derivatives are critical for their application in drug development, influencing factors like solubility, membrane permeability, and oral bioavailability.
| Property | Value / Description | Significance |
| Solubility | Generally soluble in organic solvents like methanol, chloroform, and DCM.[7] Sparingly soluble in water, though salt forms show increased aqueous solubility. | Affects formulation, administration routes, and performance in biological assays. |
| logP (Octanol/Water Partition Coefficient) | Predicted values are typically in the range of 1.0-2.5, indicating moderate lipophilicity.[8] | Key determinant of ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Influences ability to cross the blood-brain barrier. |
| pKa | The piperazine nitrogens are basic. The pKa of the N-benzyl nitrogen is typically lower than the unsubstituted nitrogen due to the electron-withdrawing effect of the benzyl group. | Governs the ionization state at physiological pH, which impacts receptor binding, solubility, and cell penetration. |
| Stability | The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. The Boc group is labile to strong acids (e.g., TFA). | Important for storage conditions and compatibility with different formulation excipients. |
Pharmacology and Mechanism of Action
While benzyl piperazine-2-carboxylate itself is primarily a synthetic intermediate, the core structure is present in molecules with significant biological activity. The parent compound, 1-benzylpiperazine (BZP), is a well-known CNS stimulant that acts as a dopamine and norepinephrine releasing agent and a serotonin reuptake inhibitor.[9][10] Derivatives of piperazine-2-carboxylic acid have shown promise in more specific therapeutic areas.
Application in Alzheimer's Disease Research
Recent studies have highlighted the potential of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[11] These compounds have been shown to act as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
-
Mechanism of Action: By inhibiting AChE and BChE, these compounds increase the levels and duration of action of acetylcholine in the synaptic cleft, which is a key therapeutic strategy for mitigating the cognitive symptoms of Alzheimer's disease.[11]
-
Structure-Activity Relationship: Studies have shown that modifications to the benzyl groups and the carboxylic acid moiety can fine-tune the inhibitory potency and selectivity for AChE versus BChE. For instance, converting the carboxylic acid to a hydroxamic acid can dramatically increase BChE inhibitory activity.[11]
Caption: Mechanism of cholinesterase inhibition by piperazine-2-carboxylic acid derivatives.
Analytical Characterization
The identity, purity, and concentration of benzyl piperazine-2-carboxylate and its derivatives are typically determined using a combination of chromatographic and spectroscopic techniques.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for separating and identifying volatile piperazine derivatives. The electron ionization (EI) mass spectrum of benzylpiperazine typically shows a characteristic base peak at m/z 91 (the tropylium ion) from the benzyl group.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile or thermally labile derivatives. It provides excellent separation and sensitivity for complex mixtures and allows for accurate mass determination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation, providing detailed information about the chemical environment of each atom in the molecule and confirming stereochemistry.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl (C=O) stretch of the ester (around 1730-1750 cm⁻¹) and N-H bends if the piperazine is not fully substituted.
Sample GC-MS Protocol
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or ethyl acetate.
-
Instrument: Use a gas chromatograph equipped with a capillary column (e.g., HP-5MS, 5% Phenyl Methyl Siloxane) coupled to a mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 270°C
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 20°C/min.
-
Carrier Gas: Helium at a flow rate of 1.2 mL/min.[13]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in its mass spectrum. The molecular ion peak should be visible, along with characteristic fragments corresponding to the benzyl and piperazine carboxylate moieties.
Applications and Future Directions
Benzyl piperazine-2-carboxylate is not an end product but a critical starting material and molecular scaffold. Its primary applications lie in:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] Its structure allows for the creation of compounds that can modulate neurotransmitter systems.
-
Organic Synthesis: The compound is a versatile building block for constructing more complex heterocyclic systems and peptidomimetics.
-
Drug Discovery: By functionalizing the scaffold, researchers can generate libraries of compounds for high-throughput screening against various biological targets, from enzymes like cholinesterases to G-protein coupled receptors.[11]
The future of research involving this scaffold is likely to focus on the development of highly selective and potent ligands for specific biological targets. The design of enantiomerically pure derivatives will be crucial for improving therapeutic efficacy and reducing off-target side effects. As demonstrated by recent work, its role in developing treatments for neurodegenerative diseases like Alzheimer's is a particularly promising avenue for continued investigation.
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Farghaly, O. M., et al. (2024). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents. Bioorganic Chemistry. Retrieved from [Link]
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